molecular formula C23H22Cl2N4O3 B1679313 Cdk/Crk阻害剤 CAS No. 784211-09-2

Cdk/Crk阻害剤

カタログ番号: B1679313
CAS番号: 784211-09-2
分子量: 473.3 g/mol
InChIキー: RSQPNXBTPUXMQN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RGB-286147は、サイクリン依存性キナーゼおよびサイクリン依存性キナーゼ関連キナーゼの選択的ATP競合阻害剤です。 さまざまな腫瘍形成細胞株における腫瘍細胞の増殖阻害およびアポトーシス誘導に著しい可能性を示しています .

作用機序

RGB-286147は、サイクリン依存性キナーゼおよびサイクリン依存性キナーゼ関連キナーゼを阻害することで作用を発揮します。これらのキナーゼの活性部位にATP競合的に結合し、これらのキナーゼの活性化とそれに続く標的タンパク質のリン酸化を阻止します。 この阻害は、腫瘍細胞の細胞周期停止およびアポトーシス誘導につながります .

類似化合物の比較

RGB-286147は、サイクリン依存性キナーゼおよびサイクリン依存性キナーゼ関連キナーゼの広範囲な阻害においてユニークです。類似の化合物には、以下が含まれます。

RGB-286147は、複数のサイクリン依存性キナーゼおよびサイクリン依存性キナーゼ関連キナーゼの強力で選択的な阻害により際立っており、癌研究および治療開発において貴重なツールとなっています .

将来の方向性

CDK4/6 inhibitors have great potential as broad-spectrum anti-tumor drugs . CDK4/6 inhibitor monotherapy or combination therapies may become a more widespread strategy for the treatment of advanced NSCLC . Further clinical-translational research is needed to advance patient selection and combinatorial treatment strategies with CDK4/6i in breast cancer and other malignancies .

生化学分析

Biochemical Properties

Cyclin-dependent kinase and Crk-like protein inhibitor plays a significant role in biochemical reactions by targeting and inhibiting the activity of Cyclin-dependent kinases and Crk-like proteins. Cyclin-dependent kinases are serine/threonine kinases that regulate various cellular processes, including transcription, apoptosis, differentiation, nerve growth, and cell cycle regulation . Crk-like proteins are involved in signal transduction pathways that mediate cellular responses to external stimuli. The inhibitor interacts with these enzymes by binding to their active sites, thereby preventing their phosphorylation activity and subsequent downstream signaling . This interaction disrupts the normal function of Cyclin-dependent kinases and Crk-like proteins, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Cellular Effects

Cyclin-dependent kinase and Crk-like protein inhibitor exerts profound effects on various types of cells and cellular processes. In cancer cells, the inhibitor disrupts cell cycle progression by inhibiting Cyclin-dependent kinases, leading to cell cycle arrest at the G1 phase . This inhibition prevents the cells from entering the S phase, where DNA replication occurs, thereby halting cell proliferation. Additionally, the inhibitor affects cell signaling pathways mediated by Crk-like proteins, leading to altered gene expression and cellular metabolism. The disruption of these pathways results in the induction of apoptosis and inhibition of tumor growth .

Molecular Mechanism

The molecular mechanism of Cyclin-dependent kinase and Crk-like protein inhibitor involves its binding to the active sites of Cyclin-dependent kinases and Crk-like proteins. This binding prevents the phosphorylation of target proteins, thereby inhibiting their activity . The inhibitor also induces conformational changes in the enzymes, further preventing their interaction with substrates. At the molecular level, this inhibition leads to the disruption of cell cycle progression and signal transduction pathways, resulting in the inhibition of cell proliferation and induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclin-dependent kinase and Crk-like protein inhibitor have been observed to change over time. The stability of the inhibitor is crucial for its long-term efficacy. Studies have shown that the inhibitor remains stable under physiological conditions, maintaining its inhibitory activity over extended periods . Degradation of the inhibitor can occur under certain conditions, leading to a decrease in its efficacy. Long-term effects of the inhibitor on cellular function have been observed in both in vitro and in vivo studies, with sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of Cyclin-dependent kinase and Crk-like protein inhibitor vary with different dosages in animal models. At low doses, the inhibitor effectively inhibits cell proliferation and induces apoptosis without causing significant toxicity . At high doses, the inhibitor can cause adverse effects, including toxicity and damage to normal tissues. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity . These findings highlight the importance of optimizing the dosage of the inhibitor for safe and effective cancer treatment.

Metabolic Pathways

Cyclin-dependent kinase and Crk-like protein inhibitor is involved in various metabolic pathways. The inhibitor interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . For example, the inhibitor can alter the activity of enzymes involved in glycolysis and oxidative phosphorylation, leading to changes in cellular energy production . These metabolic effects contribute to the overall inhibition of cell proliferation and induction of apoptosis in cancer cells.

Transport and Distribution

The transport and distribution of Cyclin-dependent kinase and Crk-like protein inhibitor within cells and tissues are crucial for its efficacy. The inhibitor is transported into cells via specific transporters and binding proteins . Once inside the cells, the inhibitor can localize to various cellular compartments, including the nucleus and cytoplasm . The distribution of the inhibitor within tissues is also important for its therapeutic effect, as it needs to reach the target cells in sufficient concentrations to exert its inhibitory activity.

Subcellular Localization

The subcellular localization of Cyclin-dependent kinase and Crk-like protein inhibitor plays a significant role in its activity and function. The inhibitor can localize to specific compartments or organelles within the cells, such as the nucleus, where it can interact with Cyclin-dependent kinases and Crk-like proteins . Targeting signals and post-translational modifications can direct the inhibitor to these specific locations, enhancing its inhibitory activity . The subcellular localization of the inhibitor is crucial for its ability to disrupt cell cycle progression and signal transduction pathways, leading to the inhibition of cell proliferation and induction of apoptosis.

準備方法

RGB-286147の合成には、複数のステップが含まれます。合成ルートの1つは、ジイソプロピルエチルアミン、HOBT水和物、およびEDCの存在下で、アミンと酸のジクロロメタン溶液を反応させることを含みます。混合物を20時間攪拌し、ジクロロメタンで希釈し、炭酸水素ナトリウム溶液で抽出します。 その後、カラムクロマトグラフィーで生成物を精製します .

化学反応の分析

RGB-286147は、以下を含むさまざまな化学反応を起こします。

科学研究への応用

RGB-286147は、幅広い科学研究に応用されています。

類似化合物との比較

RGB-286147 is unique in its broad-spectrum inhibition of cyclin-dependent kinases and cyclin-dependent kinase-related kinases. Similar compounds include:

RGB-286147 stands out due to its potent and selective inhibition of multiple cyclin-dependent kinases and cyclin-dependent kinase-related kinases, making it a valuable tool in cancer research and therapy development .

特性

IUPAC Name

1-(2,6-dichlorophenyl)-6-[[4-(2-hydroxyethoxy)phenyl]methyl]-3-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N4O3/c1-13(2)20-19-22(29(28-20)21-16(24)4-3-5-17(21)25)26-18(27-23(19)31)12-14-6-8-15(9-7-14)32-11-10-30/h3-9,13,30H,10-12H2,1-2H3,(H,26,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQPNXBTPUXMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C2=C1C(=O)NC(=N2)CC3=CC=C(C=C3)OCCO)C4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429556
Record name Cdk/Crk Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784211-09-2
Record name Cdk/Crk Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cdk/Crk Inhibitor
Reactant of Route 2
Reactant of Route 2
Cdk/Crk Inhibitor
Reactant of Route 3
Cdk/Crk Inhibitor
Reactant of Route 4
Cdk/Crk Inhibitor
Reactant of Route 5
Reactant of Route 5
Cdk/Crk Inhibitor
Reactant of Route 6
Reactant of Route 6
Cdk/Crk Inhibitor

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。